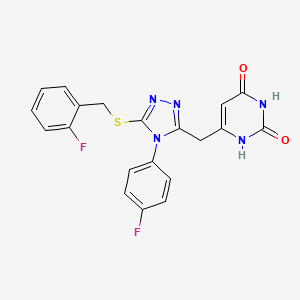

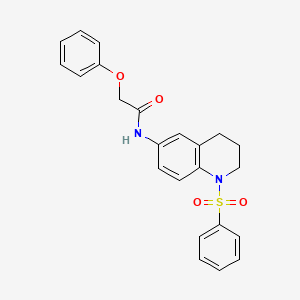

6-((5-((2-fluorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-((5-((2-fluorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a structurally complex molecule that features a pyrimidine-2,4-dione core, which is a common motif in various biologically active compounds. The molecule includes several functional groups, such as a triazole ring and fluorobenzyl substituents, which may contribute to its potential biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization reactions and the use of various substituents to achieve the desired structural complexity. For instance, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds involves cyclization of trifluoroacetoacetate ethyl with substituted urea . Similarly, the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones includes cyclization of carbonyl thiosemicarbazides in a basic medium . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate fluorobenzylthio and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR and elemental analysis . The presence of fluorine atoms in the molecule can be particularly useful in NMR spectroscopy due to the characteristic signals they produce. Additionally, the molecular structure can be influenced by the nature of the substituents, as seen in the synthesis of pyrido[2,3-d]pyrimidine derivatives, where different substituents led to variations in the electronic structure as analyzed by DFT and TD-DFT computations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, acetylation, and cyclization, depending on the substituents present in the molecule . The reactivity of the compound can be explored through molecular electrostatic potential (MEP) analysis, which predicts nucleophilic and electrophilic sites . The presence of electron-withdrawing fluorine atoms could influence the reactivity of the compound, potentially making it more susceptible to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a triazole ring and fluorine atoms could affect these properties by altering the compound's polarity and intermolecular interactions. The optical properties, such as absorption and emission wavelengths, are also influenced by the structure, particularly by the donor effect of terminal aryl groups, as seen in related compounds with a D–π–A system .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Research has delved into synthesizing compounds with similar structures to explore their chemical properties and potential applications. For example, studies on the synthesis of pyrimidine-2,4(1H,3H)-dione derivatives reveal their potential in various fields, including herbicidal activities and supramolecular chemistry. The synthesis processes often involve cyclization reactions, highlighting the versatility and reactivity of the pyrimidine core structure in creating compounds with potential biological and chemical utility (Yang Huazheng, 2013).

Potential Applications in Herbicide Development

A study on the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds demonstrated their herbicidal activities. Preliminary bioassay tests indicated that some synthesized compounds showed good herbicidal activities, suggesting the potential of similar pyrimidine derivatives in agricultural applications (Yang Huazheng, 2013).

Supramolecular Chemistry and Material Science

Compounds with the dihydropyrimidine-2,4-(1H,3H)-dione functionality have been explored for their suitability in novel crown-containing hydrogen-bonded supramolecular assemblies. These studies highlight the potential of such compounds in creating complex structures with specific chemical and physical properties, useful in material science and supramolecular chemistry (M. Fonari et al., 2004).

Antimicrobial and Anticancer Research

Research into the synthesis and biological activity of pyrimidine derivatives linked with various functional groups has shown significant promise in antimicrobial and anticancer applications. For instance, studies on fluorine/phosphorus-substituted compounds have shown molluscicidal activity against snails responsible for Bilharziasis diseases, indicating the potential of pyrimidine derivatives in combating specific parasitic infections (Abeer N. Al-Romaizan et al., 2014).

Eigenschaften

IUPAC Name |

6-[[4-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N5O2S/c21-13-5-7-15(8-6-13)27-17(9-14-10-18(28)24-19(29)23-14)25-26-20(27)30-11-12-3-1-2-4-16(12)22/h1-8,10H,9,11H2,(H2,23,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQURCGBDHZCPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((5-((2-fluorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543060.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2543061.png)

![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2543068.png)

![N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2543069.png)

![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide](/img/structure/B2543074.png)

![N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2543080.png)

![7-(4-isopropylphenyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2543082.png)

![2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2543083.png)